
N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
Vue d'ensemble
Description
“N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide” is a complex organic compound that contains several functional groups including a furan ring, a thiazole ring, a thiazepane ring, and a carboxamide group . These functional groups suggest that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan, thiazole, and thiazepane rings, along with the carboxamide group . These groups would likely contribute to the overall shape and electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the furan, thiazole, and carboxamide groups . These groups could affect properties such as solubility, melting point, and reactivity .Mécanisme D'action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds are known for their remarkable therapeutic efficacy . The compound’s interaction with its targets could lead to changes at the molecular level, affecting cellular processes and functions.
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, influencing a wide range of biological processes .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that this compound could have similar effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide in lab experiments is its potential applications in various fields such as medicine and agriculture. The compound has been found to have anticancer, antibacterial, antifungal, insecticidal, and herbicidal properties.
One of the limitations of using the compound in lab experiments is its potential toxicity to non-target organisms. Studies have shown that the compound is toxic to various insect pests, but it may also be toxic to beneficial insects such as bees and butterflies.
Orientations Futures
There are several future directions for research on N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide. One direction is to investigate the compound's potential applications in medicine. Further studies are needed to determine the compound's efficacy and safety in treating various types of cancer.
Another direction is to investigate the compound's potential applications in agriculture. Further studies are needed to determine the compound's efficacy and safety as an insecticide and herbicide.
Conclusion:
This compound is a compound that has potential applications in various fields such as medicine and agriculture. The compound has been found to have anticancer, antibacterial, antifungal, insecticidal, and herbicidal properties. Further studies are needed to determine the compound's efficacy and safety in treating various types of cancer and as an insecticide and herbicide.
Applications De Recherche Scientifique
N-(4-(furan-2-yl)thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has potential applications in various fields such as medicine and agriculture. In medicine, the compound has been found to have anticancer properties. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis. The compound has also been found to have antibacterial and antifungal properties.
In agriculture, the compound has been found to have insecticidal properties. Studies have shown that the compound is toxic to various insect pests such as aphids, thrips, and whiteflies. The compound has also been found to have herbicidal properties.
Propriétés
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c17-11-3-5-20-6-9(14-11)12(18)16-13-15-8(7-21-13)10-2-1-4-19-10/h1-2,4,7,9H,3,5-6H2,(H,14,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAQAPCSEWBNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=NC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



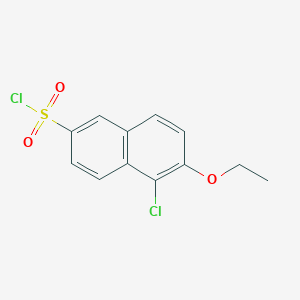
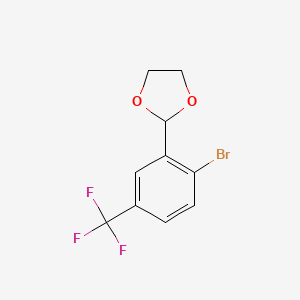
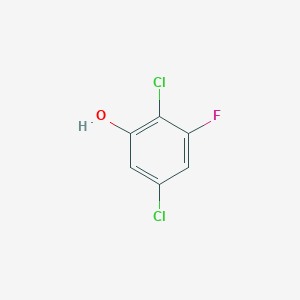

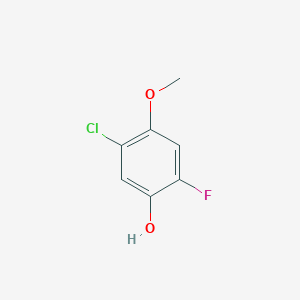
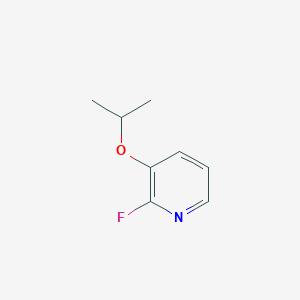
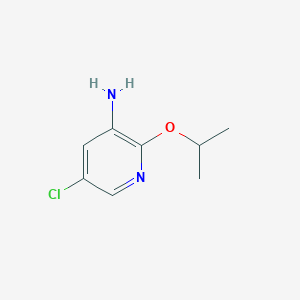
![tert-Butyl 1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B3237844.png)
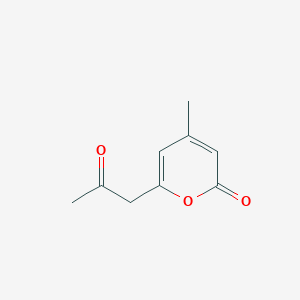
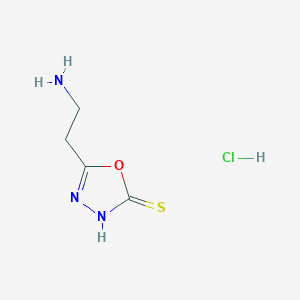
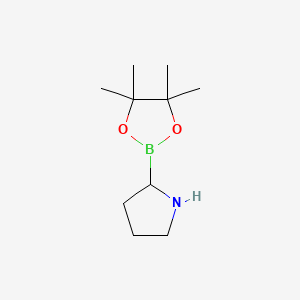
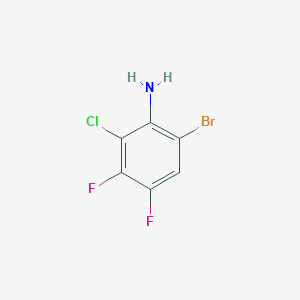
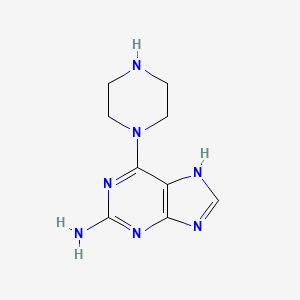
![2-(1-methyl-1H-indol-3-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B3237886.png)